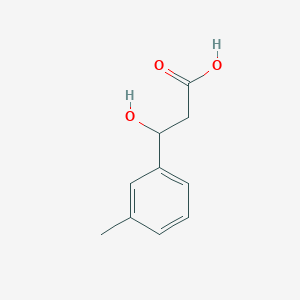
3-Hydroxy-3-(m-tolyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-(m-tolyl)propanoic acid is an organic compound that features both hydroxyl and carboxyl functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the m-tolyl group (a methyl-substituted phenyl group) adds to its chemical reactivity and potential utility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(m-tolyl)propanoic acid can be achieved through several methods. One common approach involves the aldol condensation of m-tolualdehyde with malonic acid, followed by decarboxylation and hydrolysis. The reaction conditions typically include:
Aldol Condensation: This step requires a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Decarboxylation: Heating the intermediate product to induce the loss of carbon dioxide.
Hydrolysis: Acidic or basic hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Biocatalysis: Utilizing enzymes to catalyze the reaction under mild conditions, which can be more environmentally friendly.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-3-(m-tolyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 3-oxo-3-(m-tolyl)propanoic acid.
Reduction: Formation of 3-hydroxy-3-(m-tolyl)propanol.
Substitution: Formation of nitro or halogen-substituted derivatives.
Applications De Recherche Scientifique
3-Hydroxy-3-(m-tolyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-(m-tolyl)propanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxypropanoic acid: Lacks the m-tolyl group, making it less reactive in certain chemical reactions.
3-Hydroxy-3-(p-tolyl)propanoic acid: Similar structure but with the methyl group in the para position, which can influence its reactivity and properties.
Uniqueness
3-Hydroxy-3-(m-tolyl)propanoic acid is unique due to the presence of the m-tolyl group, which enhances its chemical reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various fields.
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
3-hydroxy-3-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O3/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13) |
Clé InChI |
TTXQMIYGIMBGQT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















